molecular formula C60H105N2O4P B1139237 Dodecaprenyl-MPDA CAS No. 102850-25-9

Dodecaprenyl-MPDA

Cat. No. B1139237
CAS RN: 102850-25-9
M. Wt: 949.46
InChI Key:
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Description

Dodecaprenyl-MPDA, also known as Pren C60-MPDA or Pren 12-P , is a chemical compound with the molecular formula C60H105N2O4P . It is a solid substance and is often used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of Dodecaprenyl-MPDA involves complex chemical reactions. One of the key steps in its synthesis is the conversion of undecaprenyl-pyrophosphate to undecaprenyl-phosphate by the membrane integral pyrophosphatase, BacA . Mesoporous polydopamine (MPDA), a natural nanoparticle with excellent biocompatibility and a high loading capacity, is synthesized via a self-aggregation-based method .


Molecular Structure Analysis

Dodecaprenyl-MPDA has a complex molecular structure. Its molecular formula is C60H105N2O4P and it has a molecular weight of 949.5 g/mol . The InChIKey of Dodecaprenyl-MPDA is ZUFFTPYDAPOAFB-AVYAWHPOSA-N .


Chemical Reactions Analysis

Dodecaprenyl-MPDA can undergo various chemical reactions. For instance, MPDA was used as a carrier to encapsulate hydrophobic perfluoropentane (PFP), and DOX was fixed on the surface of MPDA through Schiff base reaction .


Physical And Chemical Properties Analysis

Dodecaprenyl-MPDA has unique physical and chemical properties. It is a solid substance . MPDA has excellent properties including metal ion coupling, surface modifiability, strong drug-carrying capacity, photothermal conversion, universal adhesion, biocompatibility, biodegradability, and responsiveness .

Safety And Hazards

The safety data sheet for Dodecaprenyl-MPDA indicates that it may form combustible dust concentrations in air. It may cause an allergic skin reaction and is suspected of causing genetic defects. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

diazanium;[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H99O4P.2H3N/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-64-65(61,62)63;;/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H2,61,62,63);2*1H3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFFTPYDAPOAFB-AVYAWHPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H105N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecaprenyl-MPDA

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